3-Fluoro-4-Iodopyridine
Overview
Description
3-Fluoro-4-Iodopyridine is a heterocyclic organic compound with the molecular formula C5H3FIN. It is a pyridine derivative where a fluorine atom is substituted at the 3-position and an iodine atom at the 4-position of the pyridine ring. This compound is widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Fluoro-4-Iodopyridine is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of various compounds. For instance, it is used in the Suzuki coupling reaction with (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield the trisubstituted pyridine . The specific interactions with its targets and the resulting changes would depend on the final compound that it helps synthesize.
Biochemical Pathways
This compound is a key building block for the synthesis of β-carboline . β-Carboline has extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection . The affected pathways and their downstream effects would be determined by the specific β-carboline compound synthesized and its mechanism of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compound it helps synthesize. For instance, β-carboline compounds, which can be synthesized using this compound, have been found to have anti-cancer, neuroenhancement, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-Iodopyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-Fluoropyridine with 2,2,6,6-tetramethylpiperidine and n-butyllithium in tetrahydrofuran under an inert atmosphere. This is followed by the addition of iodine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar halogenation reactions but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to handle the reagents and maintain the required inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-Iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Coupling Reactions: It is commonly used in Suzuki coupling reactions with boronic acids to form carbon-carbon bonds.
Lithiation Reactions: The compound can undergo lithiation, which allows for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Lithiation: Often uses organolithium reagents like n-butyllithium in solvents such as tetrahydrofuran under an inert atmosphere.
Major Products:
Substituted Pyridines: Products from substitution reactions.
Biaryl Compounds: Products from Suzuki coupling reactions.
Scientific Research Applications
3-Fluoro-4-Iodopyridine is extensively used in scientific research due to its versatility:
Comparison with Similar Compounds
3-Fluoropyridine: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
4-Iodopyridine: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2,3-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior compared to 3-Fluoro-4-Iodopyridine.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical transformations .
Properties
IUPAC Name |
3-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-4-3-8-2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLUTDVOKZOXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451318 | |
Record name | 3-Fluoro-4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-75-3 | |
Record name | 3-Fluoro-4-Iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-fluoro-4-iodopyridine of interest to synthetic chemists?
A1: this compound is a versatile building block for creating more complex molecules. The research demonstrates that this compound readily undergoes ortho-directed lithiation with LDA (lithium diisopropylamide) at low temperatures. [, ] This means that lithium selectively replaces the hydrogen atom adjacent to the iodine, creating a highly reactive intermediate. This "iodolithiopyridine" can then react with various electrophiles, opening up possibilities for introducing different functional groups to the pyridine ring. [, ] This controlled reactivity makes this compound a valuable starting point for synthesizing diverse polysubstituted pyridines.
Q2: Can you give an example of how this compound is used in the synthesis of complex molecules?
A2: The research highlights the use of this compound as a key intermediate in the synthesis of various fused polyaromatic alkaloids, including perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. [, ] The iodine atom in this compound plays a crucial role in these syntheses by participating in heterocyclic cross-coupling reactions. This type of reaction allows chemists to link the pyridine ring to another ring system, building up the complex structures of these alkaloids.
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